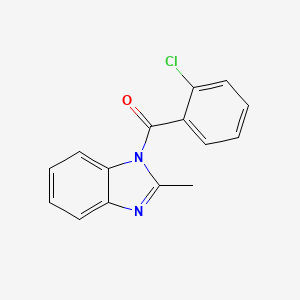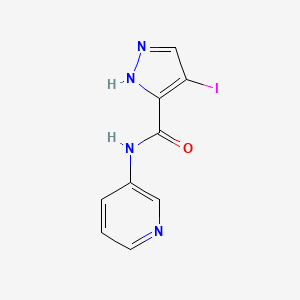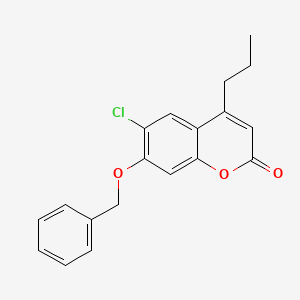![molecular formula C18H25NO4 B5802388 1-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine](/img/structure/B5802388.png)
1-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine, also known as DMTCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTCP is a pyrrolidine derivative that exhibits unique properties, making it an attractive target for scientific research.
Wirkmechanismus
The mechanism of action of 1-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular processes. 1-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine has been shown to inhibit the activity of topoisomerase II, an enzyme that is critical for DNA replication and repair. Additionally, 1-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine has been shown to inhibit the activity of proteasomes, which are responsible for the degradation of damaged or misfolded proteins.
Biochemical and Physiological Effects:
1-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor, antibacterial, and antifungal activity, 1-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine has been shown to exhibit anti-inflammatory and analgesic properties. Additionally, 1-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine has been shown to modulate the activity of several neurotransmitters, suggesting that it may have potential applications in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 1-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine is its potent activity against a variety of targets. Additionally, 1-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine exhibits good pharmacokinetic properties, making it a promising candidate for the development of new drugs. However, the synthesis of 1-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine is a complex and time-consuming process, which may limit its widespread use in laboratory experiments.
Zukünftige Richtungen
There are several areas of future research that may be explored with regards to 1-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine. One potential area of research is the development of new cancer treatments based on 1-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine. Additionally, further research may be conducted to explore the potential applications of 1-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine in the development of new antibiotics and antifungal agents. Finally, research may be conducted to further elucidate the mechanism of action of 1-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine, which may provide insights into its potential applications in the treatment of neurological disorders.
Synthesemethoden
1-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine can be synthesized by a multi-step process involving the reaction of 4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid with pyrrolidine and subsequent purification steps. The synthesis of 1-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine is a complex process that requires careful optimization and attention to detail.
Wissenschaftliche Forschungsanwendungen
1-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine has been the subject of extensive scientific research due to its potential applications in various fields. One of the primary areas of research has been in the development of new drugs and therapies. 1-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine has been shown to exhibit potent antitumor activity, making it a promising candidate for the development of new cancer treatments. Additionally, 1-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine has been shown to exhibit antibacterial and antifungal activity, suggesting that it may have potential applications in the development of new antibiotics.
Eigenschaften
IUPAC Name |
[4-(3,4-dimethoxyphenyl)oxan-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-21-15-6-5-14(13-16(15)22-2)18(7-11-23-12-8-18)17(20)19-9-3-4-10-19/h5-6,13H,3-4,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEPNTZOILYESY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCOCC2)C(=O)N3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6977391 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5802328.png)

![5-[cyclohexyl(methyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5802338.png)

![N,N-diethyl-2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5802348.png)
![1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone](/img/structure/B5802363.png)
![1-[(2-ethoxyphenyl)carbonothioyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5802369.png)
![(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone](/img/structure/B5802371.png)
![methyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5802379.png)

![3-(difluoromethyl)-N-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5802392.png)


![2-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5802418.png)